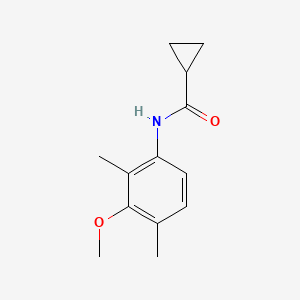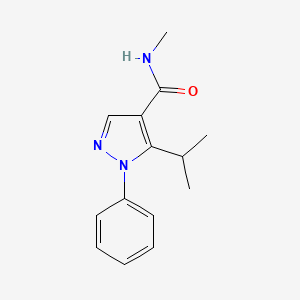
N-methyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide, also known as MPP, is a chemical compound that has been extensively researched for its potential therapeutic applications. MPP is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptor CB1. It is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been banned in many countries due to their potential for abuse and harmful side effects. However, MPP has shown promise as a research tool for investigating the endocannabinoid system and for developing new treatments for various medical conditions.
Mécanisme D'action
N-methyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide acts as a potent agonist at the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the brain and central nervous system. Activation of the CB1 receptor by this compound leads to a cascade of intracellular signaling events that ultimately result in the modulation of various physiological processes. The precise mechanism of action of this compound is still being investigated, but it is thought to involve the modulation of neurotransmitter release and the activation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. At low doses, this compound has been shown to increase appetite, reduce anxiety, and improve mood. At higher doses, this compound can cause sedation, hallucinations, and other psychotropic effects. This compound has also been shown to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide has several advantages as a research tool, including its high affinity for the CB1 receptor, its ability to cross the blood-brain barrier, and its potency as an agonist. However, this compound also has several limitations, including its potential for abuse and toxicity, its complex synthesis, and its lack of selectivity for the CB1 receptor. Researchers must exercise caution when working with this compound and ensure that appropriate safety measures are in place.
Orientations Futures
There are several potential future directions for research involving N-methyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide. One area of interest is the development of new treatments for obesity and related metabolic disorders. This compound has been shown to reduce appetite and promote weight loss in animal models, and it may have similar effects in humans. Another area of interest is the development of new treatments for addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models, and it may have similar effects in humans. Finally, this compound may be useful as a research tool for investigating the role of the endocannabinoid system in various physiological processes, and for identifying new drug targets for the treatment of various medical conditions.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. This compound acts as a potent agonist at the CB1 receptor and has been used to investigate the endocannabinoid system and to develop new treatments for various medical conditions. Although this compound has several advantages as a research tool, researchers must exercise caution when working with it due to its potential for abuse and toxicity. Future research involving this compound may lead to the development of new treatments for obesity, addiction, and other medical conditions, as well as a better understanding of the endocannabinoid system and its role in various physiological processes.
Méthodes De Synthèse
N-methyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis typically begins with the preparation of the pyrazole core, which is then functionalized with the appropriate substituents. The final step involves the addition of the N-methyl group to the amide function. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
N-methyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. It has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain and central nervous system. This compound has been used to study the effects of CB1 receptor activation on appetite, pain, mood, and other functions. It has also been used to develop new treatments for conditions such as obesity, addiction, and neurological disorders.
Propriétés
IUPAC Name |
N-methyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(2)13-12(14(18)15-3)9-16-17(13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRPAIBZBVAFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

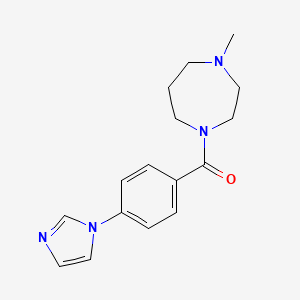
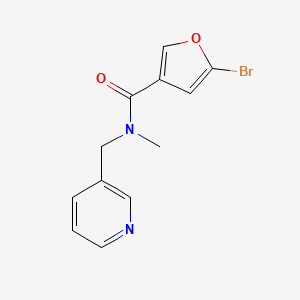
![4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B7503038.png)
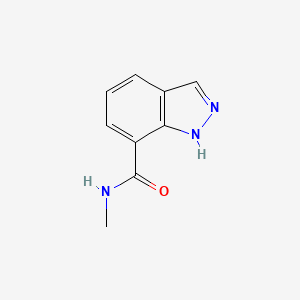
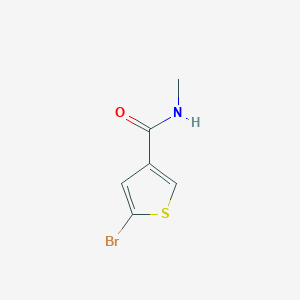
![N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide](/img/structure/B7503064.png)
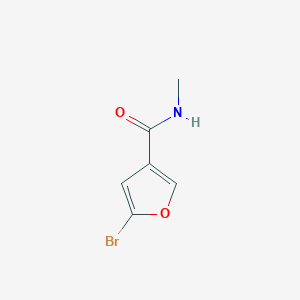
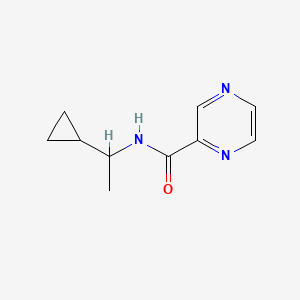
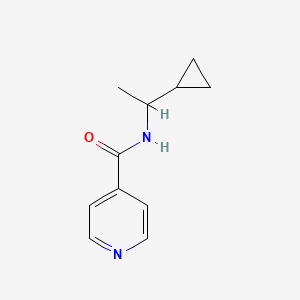
![2-[4-[[2-(Phenoxymethyl)benzoyl]amino]phenyl]acetic acid](/img/structure/B7503091.png)
![2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid](/img/structure/B7503094.png)

